

Preparing Rimcazole Dihydrochloride Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole dihydrochloride is a carbazole derivative that functions as an antagonist of sigma (σ) receptors and also interacts with the dopamine transporter.[1][2][3] Initially investigated as a potential antipsychotic, it is now primarily utilized as a research tool to explore the function of sigma receptors and their role in various physiological and pathological processes, including cancer and the effects of substances like cocaine.[1][2][3][4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of Rimcazole dihydrochloride stock solutions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Rimcazole dihydrochloride** is essential for accurate stock solution preparation.

Property	Value	Source
Molecular Formula	C21H27N3·2HCl	[5]
Molecular Weight	394.39 g/mol	[5]
CAS Number	75859-03-9	[5]
Appearance	Solid powder	[1]
Purity	≥98%	[5]

Biological Activity

Rimcazole dihydrochloride exhibits antagonist activity at sigma receptors and also binds to the dopamine transporter, inhibiting dopamine uptake.[1][5]

Target	Activity	IC50 Value	Source
σ ₁ Receptor	Antagonist	1480 nM	[5]
σ ₂ Receptor	Antagonist	386 nM	[5]
Dopamine Transporter	Inhibitor	57.6 nM	[5]

Solubility and Storage

Proper solvent selection and storage conditions are crucial for maintaining the stability and activity of **Rimcazole dihydrochloride**.

Solvent	Solubility	Source
Water	Up to 10 mM	[5]
DMSO	Soluble (specific concentration not detailed, but 10 mM is achievable)	[1]

Form	Storage Temperature	Duration	Source
Solid Powder	+4°C (short term)	Days to weeks	[6]
-20°C (long term)	Months to years	[6]	
Stock Solution (in DMSO)	-20°C	Up to 1 month	[1][7]
-80°C	Up to 6 months	[1]	
Stock Solution (in Water)	-20°C	Up to 1 month (recommended)	[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Rimcazole dihydrochloride** in water.

Materials:

- Rimcazole dihydrochloride powder
- Sterile, high-purity water (e.g., Milli-Q® or equivalent)
- Calibrated analytical balance
- Sterile conical tube (e.g., 15 mL or 50 mL)
- Vortex mixer
- Pipettes and sterile filter tips
- · Sterile microcentrifuge tubes for aliquoting

Procedure:

- Calculate the required mass: To prepare a 10 mM solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.39439 (mg/mL) For example, to prepare 10 mL of a 10 mM solution, you would need 3.94 mg of Rimcazole dihydrochloride.
- Weigh the compound: Carefully weigh the calculated amount of Rimcazole dihydrochloride powder using an analytical balance.
- Dissolution: Add the weighed powder to a sterile conical tube. Add the desired volume of sterile water.
- Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
 Gentle warming (to no more than 37°C) may aid dissolution if necessary.
- Sterilization (Optional): If required for your application, filter-sterilize the solution through a
 0.22 µm syringe filter into a new sterile tube.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for
 up to one month.

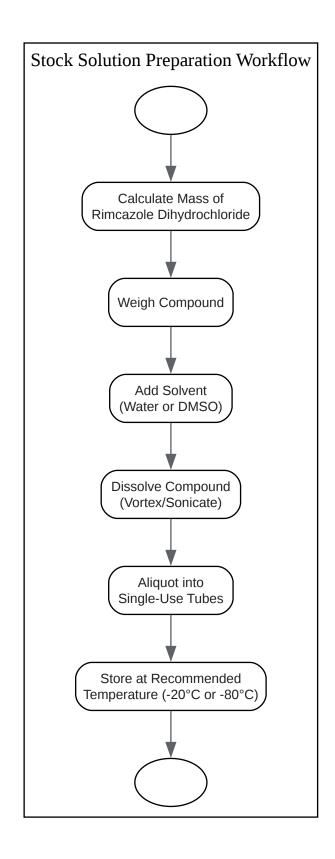
Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the preparation of a 10 mM stock solution using DMSO as the solvent.

Materials:

- Rimcazole dihydrochloride powder
- Anhydrous, sterile-filtered DMSO
- Calibrated analytical balance
- Sterile conical tube (e.g., 15 mL or 50 mL)
- Vortex mixer
- Pipettes and sterile filter tips

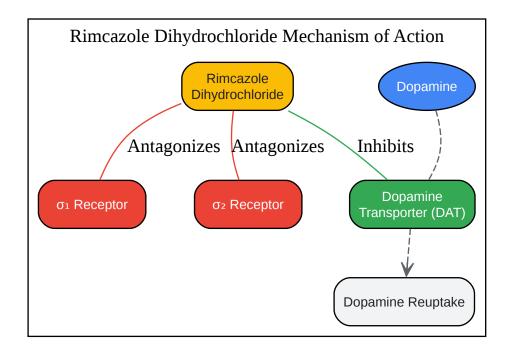
· Sterile microcentrifuge tubes for aliquoting


Procedure:

- Calculate the required mass: Use the same formula as in Protocol 1.
- Weigh the compound: Accurately weigh the calculated mass of Rimcazole dihydrochloride.
- Dissolution: Add the powder to a sterile conical tube. Add the desired volume of DMSO.
- Mixing: Securely cap the tube and vortex until the compound is fully dissolved. Sonication
 can be used to expedite dissolution if available.[8]
- Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to six months.[1]

Note on working solutions: When preparing working solutions for cell-based assays from a DMSO stock, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[9]

Visualizations



Click to download full resolution via product page

Caption: Workflow for preparing Rimcazole dihydrochloride stock solutions.

Click to download full resolution via product page

Caption: Mechanism of action of Rimcazole dihydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Review of the Pharmacological and Clinical Profile of Rimcazole PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the pharmacological and clinical profile of rimcazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of rimcazole analogues alone and in combination with cocaine -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rimcazole dihydrochloride | Sigma2 Receptor Antagonists: R&D Systems [rndsystems.com]

- 6. medkoo.com [medkoo.com]
- 7. Rimcazole dihydrochloride|75859-03-9|COA [dcchemicals.com]
- 8. Rimcazole | TargetMol [targetmol.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- To cite this document: BenchChem. [Preparing Rimcazole Dihydrochloride Stock Solutions: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662287#preparing-rimcazole-dihydrochloride-stock-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com